2-Chloro-4-formyl-6-methoxyphenyl 2-chlorobenzoate

Description

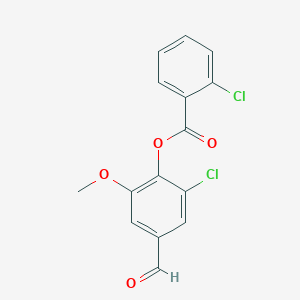

2-Chloro-4-formyl-6-methoxyphenyl 2-chlorobenzoate is a chlorinated aromatic ester characterized by a 2-chlorobenzoate moiety esterified to a substituted phenyl ring bearing chloro, formyl, and methoxy groups. Key features include:

- Molecular formula: Likely C₁₅H₁₀Cl₂O₄ (inferred from analogs like 2-chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate, which has a formula of C₁₆H₁₂Cl₂O₄ ).

- Functional groups: The formyl (–CHO) and methoxy (–OCH₃) groups enhance electrophilic reactivity, while the chloro (–Cl) substituents contribute to steric and electronic effects.

Properties

IUPAC Name |

(2-chloro-4-formyl-6-methoxyphenyl) 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O4/c1-20-13-7-9(8-18)6-12(17)14(13)21-15(19)10-4-2-3-5-11(10)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKLGWSCRJITAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-formyl-6-methoxyphenyl 2-chlorobenzoate typically involves the esterification of 2-chloro-4-formyl-6-methoxyphenol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-formyl-6-methoxyphenyl 2-chlorobenzoate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

Oxidation: 2-Chloro-4-carboxy-6-methoxyphenyl 2-chlorobenzoate.

Reduction: 2-Chloro-4-hydroxymethyl-6-methoxyphenyl 2-chlorobenzoate.

Substitution: 2-Chloro-4-formyl-6-methoxyphenyl 2-aminobenzoate.

Scientific Research Applications

2-Chloro-4-formyl-6-methoxyphenyl 2-chlorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-formyl-6-methoxyphenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro groups can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Properties

Key Differences and Implications :

Substituent Effects on Reactivity: Methoxy vs. Chloro vs. Bromo: The brominated analog has higher molecular mass and density due to bromine’s larger atomic radius, which may increase steric hindrance and reduce biodegradability compared to the target compound.

Bioactivity and Applications: Antioxidant/Anti-inflammatory Potential: Adamantane-based 2-chlorobenzoate esters exhibit strong antioxidant and anti-inflammatory activities , suggesting that the target compound’s formyl and methoxy groups could modulate similar properties. Pharmaceutical Relevance: Zn(II) and Co(II) 2-chlorobenzoate complexes show promise in antiviral applications , implying that the target compound’s structure may be amenable to metal coordination for drug design.

Environmental Degradation :

- Microbial degradation pathways for 2-chlorobenzoate via dioxygenase enzymes suggest the target compound may be biodegradable under specific conditions, though its formyl and methoxy groups could slow degradation compared to simpler analogs like 2-chlorobenzoate .

Biological Activity

2-Chloro-4-formyl-6-methoxyphenyl 2-chlorobenzoate (CAS No. 944511-09-5) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Chlorine atoms at positions 2 and 4 of the aromatic rings.

- A formyl group (-CHO) attached to a methoxy-substituted phenyl ring.

- The molecular formula is .

| Property | Value |

|---|---|

| Molecular Weight | 319.16 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P | Not available |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study conducted on the compound's antimicrobial activity showed:

- Staphylococcus aureus : Inhibition zone of 15 mm at a concentration of 100 µg/mL.

- Escherichia coli : Inhibition zone of 12 mm at the same concentration.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cell lines through the activation of caspase pathways.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Caspase activation |

| MCF-7 (Breast Cancer) | 30 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as:

- Enzymes involved in metabolic pathways.

- Receptors that modulate cellular signaling.

Research Findings

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has been shown to inhibit certain kinases involved in cancer progression.

Case Study: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry reported that:

- The compound inhibited EGFR kinase with an IC50 value of 15 µM, suggesting its potential as a lead compound for developing targeted cancer therapies.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with related compounds.

Table 3: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Chloro-4-formyl-6-methoxyphenyl acetate | Moderate | Low |

| 2-Chloro-4-fluorophenyl benzoate | High | Moderate |

| 4-Methoxyphenyl chloroacetate | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.